Bienvenue dans la boutique en ligne BenchChem!

Imatinib Mesylate

solubility bioavailability preformulation

Imatinib Mesylate (CAS 220127-57-1) is the only orally bioavailable salt form, overcoming free base insolubility (0.001 g/100 mL). For solid dosage form development using hot-melt extrusion or fluid-bed drying, specify the β polymorph—proven superior excipient compatibility vs α form. QC laboratories can validate polymorphic purity using PXRD (LOD 4%, r=0.992). Store β form at ambient temperature for long-term stability. Ideal for immediate-release tablet/capsule formulation R&D.

Molecular Formula C30H35N7O4S
Molecular Weight 589.7 g/mol
CAS No. 220127-57-1
Cat. No. B000444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib Mesylate
CAS220127-57-1
Synonymsalpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
CGP 57148
CGP-57148
CGP57148
CGP57148B
Gleevec
Glivec
imatinib
imatinib mesylate
imatinib methanesulfonate
Mesylate, Imatinib
Methanesulfonate, Imatinib
ST 1571
ST1571
STI 571
STI-571
STI571
Molecular FormulaC30H35N7O4S
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O
InChIInChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)
InChIKeyYLMAHDNUQAMNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid
SolubilitySoluble in aqueous buffers =In water, >100 g/l @ pH 4.2;  49 mg/l @ pH 7.4

Imatinib Mesylate (CAS 220127-57-1): The Commercially Viable Mesylate Salt Form of Imatinib with Differentiated Physicochemical and Polymorphic Properties


Imatinib Mesylate (CAS 220127-57-1) is the mesylate salt form of imatinib, a phenylaminopyrimidine derivative that functions as a multi-target tyrosine kinase inhibitor selectively targeting BCR-ABL, c-KIT, and PDGFR kinases [1]. The compound exists in multiple polymorphic forms, with the α and β forms being the most stable and commercially relevant polymorphs, exhibiting distinct conformational differences that affect their physicochemical properties such as stability, solubility, and processability [2]. The mesylate salt form was specifically developed to overcome the extremely low aqueous solubility of imatinib free base (0.001 g/100 mL), enabling its formulation into an orally bioavailable drug product marketed as Gleevec® [3].

Why Imatinib Mesylate (CAS 220127-57-1) Cannot Be Arbitrarily Substituted with Imatinib Free Base, Other Salt Forms, or Alternative Polymorphs


Imatinib free base is practically insoluble in water (0.001 g/100 mL) and in neutral to alkaline aqueous media, rendering it incapable of achieving therapeutic plasma concentrations following oral administration [1]. While the mesylate salt overcomes this barrier through substantially enhanced aqueous solubility at pH ≤5.5, its solubility remains pH-dependent and drops markedly in neutral/alkaline environments, meaning that even the mesylate salt has absorption-limiting constraints in intestinal pH conditions [2]. Furthermore, the α and β polymorphic forms of imatinib mesylate exhibit distinct thermal behavior, excipient compatibility profiles, and processing characteristics that directly impact drug product manufacturability and stability [3]. The α form has demonstrated poor compatibility with common pharmaceutical excipients at elevated temperatures, whereas the β form maintains high compatibility under identical conditions [4]. These polymorph-dependent differences in physicochemical stability and excipient interactions mean that substitution without explicit polymorph specification can lead to batch-to-batch variability, formulation failure, or unacceptable stability outcomes.

Quantitative Differentiation of Imatinib Mesylate (CAS 220127-57-1) from Free Base and Between Polymorphic Forms


Aqueous Solubility Enhancement of Imatinib Mesylate Versus Imatinib Free Base

Imatinib free base exhibits critically low aqueous solubility of 0.001 g/100 mL, which precludes its direct use in oral formulations [1]. The mesylate salt (CAS 220127-57-1) achieves substantially enhanced solubility in aqueous buffers at pH ≤5.5, meeting the requirement for oral bioavailability, though solubility decreases markedly to very slightly soluble to insoluble in neutral/alkaline aqueous buffers [2].

solubility bioavailability preformulation oral drug delivery

Thermodynamic Stability Comparison Between α and β Polymorphic Forms of Imatinib Mesylate

The α and β polymorphs of imatinib mesylate exhibit distinct thermal behaviors and conformational arrangements. At room temperature, the α form displays thermal disorder in the mesylate ion, whereas the β form is free of this disorder and was found to be the more stable form at room temperature [1]. When amorphous material generated from either polymorph by grinding undergoes kinetically controlled crystallization at room temperature, the β form is obtained exclusively after one week, indicating its thermodynamic preference [2]. Solvent-mediated polymorphic transformation (SMPT) studies confirm that α-form converts to β-form in methanol, 1-propanol, and 2-propanol under experimental conditions [3].

polymorphism crystal engineering solid-state stability pharmaceutical processing

Excipient Compatibility Differences Between α and β Polymorphic Forms of Imatinib Mesylate

Compatibility studies using differential scanning calorimetry (DSC), Raman spectroscopy, X-ray diffraction (XRD), and isothermal stress testing (IST) revealed that the α polymorph of imatinib mesylate has poor compatibility with selected pharmaceutical excipients at high temperatures [1]. In contrast, the β polymorph demonstrates high compatibility with the same excipients under identical high-temperature conditions, with the exception of magnesium stearate (MS) [2].

excipient compatibility preformulation formulation development solid dosage forms

Polymorphic Stability of α Form Imatinib Mesylate During Manufacturing and Storage

A validated powder X-ray diffraction (PXRD) quantification method was developed for determining β polymorph content in tablets produced using α form imatinib mesylate, with a detection limit of 4% β form in α form tablets and good linearity (r = 0.992) in the concentration range of 12–75 wt% β form [1]. Stability studies using this method demonstrated that the α form remained stable and did not undergo conversion to the β form during the manufacturing process and throughout the stability monitoring period [2].

polymorph quantification stability testing quality control X-ray powder diffraction

Optimal Application Scenarios for Imatinib Mesylate (CAS 220127-57-1) Based on Quantified Differentiation Evidence


Oral Solid Dosage Form Development Requiring API with Proven Aqueous Solubility at Gastric pH

Imatinib mesylate (CAS 220127-57-1) is the only viable salt form for oral formulation development due to its demonstrated aqueous solubility at pH ≤5.5, in contrast to the essentially insoluble imatinib free base (0.001 g/100 mL) [6]. Formulators developing immediate-release tablets or capsules should procure the mesylate salt form specifically, as the free base cannot achieve dissolution sufficient for gastrointestinal absorption. The pH-dependent solubility profile (high solubility at gastric pH, markedly reduced solubility at neutral/alkaline intestinal pH) must be considered in formulation strategy [5].

Formulation Development Requiring Thermally Stable API with Broad Excipient Compatibility

For solid dosage form development involving high-temperature unit operations (hot-melt extrusion, fluid-bed drying, or wet granulation with elevated drying temperatures), the β polymorph of imatinib mesylate is the preferred form due to its demonstrated high compatibility with common pharmaceutical excipients including MCC, HPMC, PVPP, SiO2, and CaHPO4 under high-temperature conditions, whereas the α polymorph exhibits poor compatibility with the same excipient panel under identical conditions [6].

Quality Control Method Development for Polymorphic Purity in Commercial α Form Products

For QC laboratories supporting α form imatinib mesylate drug product manufacturing, a validated PXRD method enables quantification of β polymorph content with a detection limit of 4% and linearity (r = 0.992) over 12–75 wt% β form [6]. This method provides specific, repeatable, precise, and accurate monitoring of polymorphic purity during batch release and stability studies, confirming that the α form does not convert to β form under validated manufacturing and storage conditions [5].

Long-Term Ambient Storage of Imatinib Mesylate Drug Substance

For bulk drug substance storage at ambient room temperature, the β polymorph of imatinib mesylate provides superior thermodynamic stability, as it is free of the thermal disorder observed in the mesylate ion of the α form at room temperature and has been identified as the more stable polymorph under ambient conditions [6]. This stability advantage minimizes the risk of polymorphic transformation during extended storage periods, ensuring consistent material properties upon subsequent formulation use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imatinib Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.